molecular formula C12H14N2 B15256220 8-Propylquinolin-3-amine

8-Propylquinolin-3-amine

Cat. No.: B15256220
M. Wt: 186.25 g/mol
InChI Key: GNKHUODVVDABDP-UHFFFAOYSA-N
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Description

8-Propylquinolin-3-amine is a heterocyclic aromatic amine derived from quinoline. Quinoline is a fundamental structure in organic chemistry, known for its applications in medicinal and industrial chemistry. The compound this compound features a quinoline ring system substituted with a propyl group at the 8th position and an amino group at the 3rd position. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Propylquinolin-3-amine can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone or aldehyde as starting materials. The reaction proceeds under acidic or basic conditions to form the quinoline ring system. For the specific synthesis of this compound, a propyl group can be introduced via alkylation reactions using propyl halides.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, can be employed to introduce the propyl group efficiently. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Propylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic conditions.

Major Products:

    Oxidation: Formation of nitrosoquinoline or nitroquinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of halogenated, sulfonated, or nitrated quinoline derivatives.

Scientific Research Applications

8-Propylquinolin-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Propylquinolin-3-amine involves its interaction with specific molecular targets. The amino group at the 3rd position can form hydrogen bonds with biological macromolecules, while the propyl group influences the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of applications.

    8-Methylquinolin-3-amine: Similar structure with a methyl group instead of a propyl group.

    8-Ethylquinolin-3-amine: Similar structure with an ethyl group instead of a propyl group.

Uniqueness: 8-Propylquinolin-3-amine is unique due to the presence of the propyl group, which imparts distinct chemical and biological properties. The longer alkyl chain compared to methyl or ethyl groups can enhance lipophilicity and influence the compound’s interaction with biological targets.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

8-propylquinolin-3-amine

InChI

InChI=1S/C12H14N2/c1-2-4-9-5-3-6-10-7-11(13)8-14-12(9)10/h3,5-8H,2,4,13H2,1H3

InChI Key

GNKHUODVVDABDP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC2=CC(=CN=C21)N

Origin of Product

United States

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